

Physical and chemical characteristics of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-4-hydroxybenzaldehyde

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A Comprehensive Technical Guide to 3-Bromo-5-chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological characteristics of **3-Bromo-5-chloro-4-hydroxybenzaldehyde**. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

3-Bromo-5-chloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, a hydroxyl group, and a formyl group.

Table 1: Physical and Chemical Properties of **3-Bromo-5-chloro-4-hydroxybenzaldehyde**

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrClO ₂	[1][2]
Molecular Weight	235.46 g/mol	[1][2]
CAS Number	1849-76-9	[1][2]
Appearance	Solid	[1]
Melting Point	157-162 °C	[1]

Solubility	Data for the specific isomer 3-Bromo-5-chloro-4-hydroxybenzaldehyde is not readily available in the searched literature. However, a study on the related compound 3-Bromo-4-hydroxybenzaldehyde indicates solubility in a range of organic solvents such as n-pentanol, methanol, ethanol, isopropanol, acetonitrile, N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), and ethyl acetate, with lower solubility in cyclohexane and water.[2] It is reasonable to expect a similar solubility profile for 3-Bromo-5-chloro-4-hydroxybenzaldehyde.
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Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for **3-Bromo-5-chloro-4-hydroxybenzaldehyde** is not explicitly available in the reviewed literature. The following are predicted spectral characteristics based on standard principles of spectroscopy and data from similar compounds.

^1H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aldehydic proton and the two aromatic protons. The aldehydic proton should appear as a singlet in the range of 9.5-10.5 ppm. The two aromatic protons would likely appear as singlets due to the substitution pattern, with chemical shifts influenced by the surrounding electron-withdrawing and donating groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

^{13}C NMR (Predicted): The carbon NMR spectrum should display signals for the seven carbon atoms. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons will have distinct chemical shifts determined by the attached substituents.

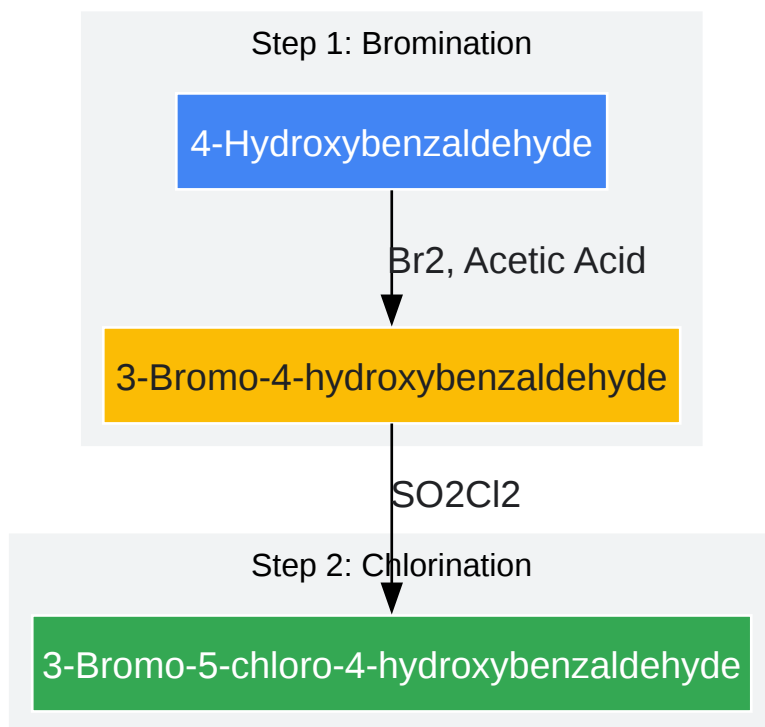
Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.46 g/mol). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for the molecular ion and fragment ions will be observed.

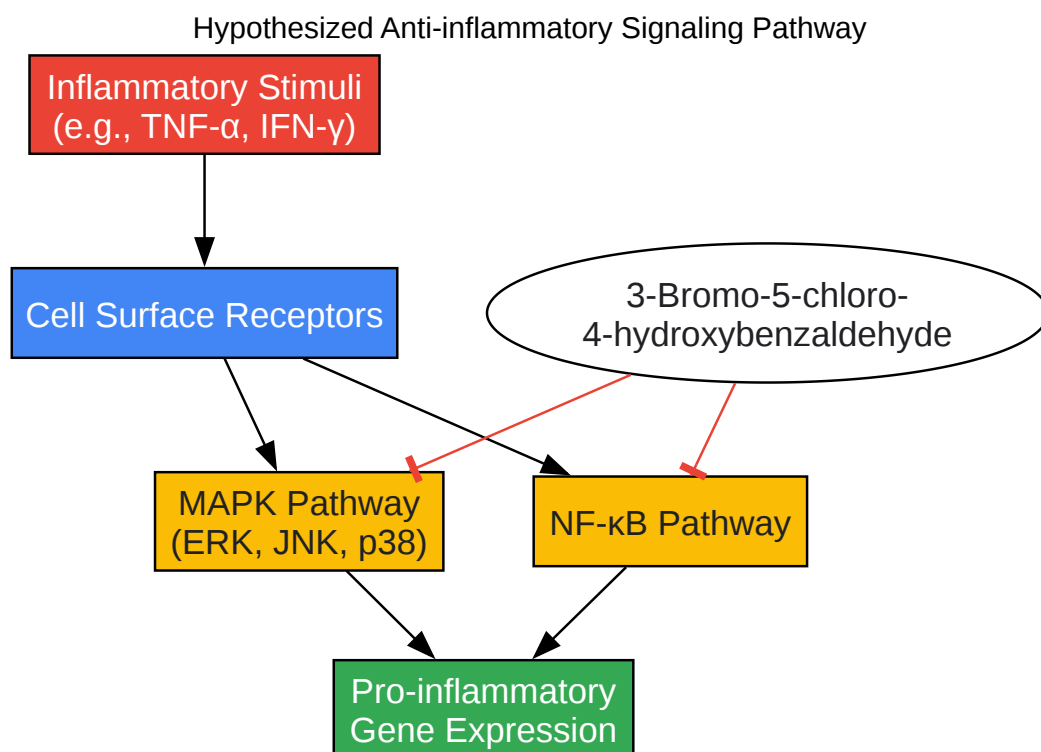
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-chloro-4-hydroxybenzaldehyde** was not found, a plausible synthetic route can be extrapolated from established methods for the halogenation of hydroxybenzaldehydes. A general approach involves the sequential halogenation of a 4-hydroxybenzaldehyde precursor.

Proposed Synthesis of **3-Bromo-5-chloro-4-hydroxybenzaldehyde**

Proposed Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde





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